4-((2-Hydroxybenzylidene)amino)benzenesulfonamide
Description
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide (compound 2a) is a Schiff base derived from sulfadiazine and salicylaldehyde. This compound belongs to a class of sulfonamide derivatives known for their antimicrobial properties, particularly against Gram-positive bacteria (e.g., Staphylococcus spp.), mycobacteria (e.g., Mycobacterium tuberculosis), and fungi . Its structure features a sulfonamide core linked to a salicylaldehyde-derived imine, which enhances its ability to chelate metal ions and interact with microbial targets .
Key physicochemical properties include:
Structure
3D Structure
Properties
CAS No. |
2067-06-3 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16/h1-9,16H,(H2,14,17,18) |
InChI Key |
ZXZQKHBNVGUISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage. The stoichiometric ratio of 1:1 between sulfanilamide and 2-hydroxybenzaldehyde is critical to minimize side products. A typical equation for the reaction is:
Standard Protocol
-
Reactants :
-
4-Aminobenzenesulfonamide (1.0 equiv, 172.2 g/mol)
-
2-Hydroxybenzaldehyde (1.0 equiv, 122.1 g/mol)
-
-
Solvent : Ethanol (absolute) is the preferred solvent due to its ability to dissolve both reactants and facilitate dehydration.
-
Conditions :
-
Workup :
Yield : 70–85%.
Melting Point : 220–264°C (varies with purity).
Optimization of Reaction Conditions
Solvent Effects
Ethanol remains the most effective solvent, balancing solubility and reaction efficiency. Alternatives like methanol or acetonitrile may reduce yields due to poorer solubility of the sulfonamide.
Catalytic Additives
Temperature and Time
-
Reflux Temperature (78–80°C) : Optimal for achieving high conversion within 4–5 hours. Prolonged heating (>6 hours) risks decomposition of the Schiff base.
-
Room-Temperature Reactions : Feasible but require extended reaction times (24–48 hours) and yield <50%.
Characterization and Analytical Validation
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy :
-
Nuclear Magnetic Resonance (NMR) :
Elemental Analysis
Typical results for :
UV-Vis Spectroscopy
Comparative Analysis of Synthetic Routes
| Parameter | Ethanol Reflux | Methanol Reflux | Room-Temperature |
|---|---|---|---|
| Yield | 85% | 65% | 45% |
| Reaction Time | 5 hours | 6 hours | 48 hours |
| Purity (HPLC) | >98% | 92% | 85% |
| Energy Consumption | Moderate | Moderate | Low |
Challenges and Troubleshooting
Scalability
Laboratory-scale syntheses (1–10 g) achieve consistent yields, but industrial-scale production requires optimized heat transfer and mixing to maintain efficiency.
Applications and Derivatives
While beyond the scope of preparation methods, the synthesized compound serves as a precursor for antimicrobial agents, enzyme inhibitors, and coordination complexes. Structural modifications, such as introducing electron-withdrawing groups on the benzaldehyde ring, enhance bioactivity.
Chemical Reactions Analysis
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide
The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with sulfanilamide derivatives. The process can be summarized as follows:
-
Reagents :
- 2-hydroxybenzaldehyde
- Sulfanilamide derivatives (e.g., sulfathiazole, sulfamethoxazole)
-
Procedure :
- The reactants are mixed in an appropriate solvent (usually ethanol).
- The mixture is refluxed for several hours.
- The product is purified through recrystallization.
- Characterization :
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. These compounds exhibit significant activity against various bacterial strains and fungi.
- Mechanism : The antimicrobial efficacy is attributed to the azomethine group present in the Schiff base, which interacts with microbial cell structures, disrupting normal cellular processes .
- Tested Organisms : Commonly tested pathogens include:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Salmonella typhi
- Fungi: Candida albicans and Mucor species
The minimum inhibitory concentration (MIC) values indicate that these Schiff bases possess superior antimicrobial activity compared to traditional sulfa drugs .
Anticancer Activity
Recent investigations have highlighted the potential of this compound as a chemotherapeutic agent.
- Cytotoxicity Studies :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
- Key Structural Features :
Case Studies
-
Antimicrobial Efficacy :
A study evaluated various Schiff bases derived from sulfanilamide and found that derivatives like 4-((2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide exhibited high antimicrobial activity with MIC values significantly lower than conventional antibiotics . -
Cytotoxicity Evaluation :
Research focusing on the cytotoxic effects of these compounds revealed that certain derivatives displayed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. For example, its metal complexes have shown significant inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Table 1: Substituent Effects on Minimum Inhibitory Concentration (MIC)
Key Findings :
- Halogenation : Dihalogenation (e.g., 2p , 2d ) enhances activity against MRSA (MICs as low as 7.81 µM) but increases cytotoxicity due to higher lipophilicity .
- Hydroxyl Groups : A second hydroxyl group (e.g., 2i ) improves selectivity for fungi (MIC = 1.95 µM) and staphylococci while maintaining low cytotoxicity .
- Nitro Groups: Derivatives like 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide exhibit broad-spectrum activity but require structural optimization for reduced toxicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Trends :
- Halogenated derivatives (2b , 2c , 2d ) exhibit higher melting points (>270°C) due to increased molecular symmetry and intermolecular interactions .
- Electron-withdrawing groups (e.g., –NO₂ in 2f) shift NMR signals downfield (δ 8.5–9.1 ppm) .
Cytotoxicity and Selectivity
- 2a and 2i demonstrate favorable selectivity indices (SI > 16) against microbial targets, whereas dihalogenated analogs (2p , 2d ) show higher cytotoxicity (SI < 8) .
- Metal complexes (e.g., Cu(II) and Zn(II) chelates of 2a ) enhance antibacterial activity (MICs reduced by 50%) but maintain low cytotoxicity, suggesting improved target specificity .
Comparison with Non-Schiff Base Sulfonamides
Biological Activity
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide, also known as a Schiff base derived from 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C₁₃H₁₂N₂O₃S, characterized by a sulfonamide group and a hydroxyl group. The synthesis typically involves a condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide, forming an imine intermediate that can undergo further reduction to yield the final product. The reaction can be summarized as follows:
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. It has been shown to inhibit bacterial growth by targeting essential enzymes or pathways critical for bacterial survival. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antifungal Activity
In addition to its antibacterial properties, this compound also displays antifungal activity. It has been tested against several fungal strains, showing promising results that suggest potential applications in treating fungal infections .
The precise mechanism of action for this compound is thought to involve the inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies have provided insights into its binding affinities with various biological targets, suggesting that structural modifications could enhance its biological efficacy .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : A comparative study assessed the antimicrobial efficacy of various Schiff bases, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while it effectively inhibits bacterial growth, it maintains a favorable safety profile on human cells, indicating its potential as a therapeutic agent .
- Molecular Docking Studies : Computational analyses have elucidated the binding modes of this compound with target enzymes, highlighting its potential for further development as an antimicrobial agent. These studies suggest that modifications to its structure may improve binding affinity and enhance biological activity .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonamide | Structure | Base structure without hydroxyl group |
| 4-((2-Hydroxy-3-methoxybenzylidene)amino)benzenesulfonamide | Structure | Contains methoxy substituent affecting solubility |
| N-(Thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)benzenesulfonamide | Structure | Incorporates thiazole moiety enhancing biological activity |
Q & A
Q. What are the standard synthetic routes for preparing 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide?
The compound is synthesized via Schiff base formation by reacting 2-hydroxybenzaldehyde derivatives with 4-aminobenzenesulfonamide. A typical protocol involves refluxing equimolar amounts of 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide in ethanol with catalytic acetic acid (~5% v/v) for 6–12 hours . Purification is achieved through recrystallization from ethanol or ethyl acetate. Reaction progress is monitored by TLC, and product purity is confirmed via melting point analysis and spectroscopic techniques (IR, NMR).
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves a combination of:
- IR spectroscopy : Detection of the imine (C=N) stretch near 1600–1650 cm⁻¹ and sulfonamide (S=O) stretches at 1150–1350 cm⁻¹.
- NMR spectroscopy : ¹H-NMR confirms the presence of the aromatic protons, hydroxyl (-OH) resonance (~10–12 ppm), and imine proton (~8.5 ppm). ¹³C-NMR identifies carbonyl and aromatic carbons.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What solvents and reaction conditions are optimal for synthesizing Schiff base sulfonamides?
Polar aprotic solvents (e.g., DMF, DMSO) or ethanol are preferred due to their ability to dissolve both aromatic aldehydes and sulfonamides. Acid catalysis (e.g., acetic acid) accelerates imine formation, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups. Reaction temperatures typically range from 60°C to reflux (78°C for ethanol) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (DFT, Hartree-Fock) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum chemical reaction path searches with machine learning to identify optimal catalysts, solvents, and temperatures . Molecular docking studies (e.g., AutoDock Vina) can pre-screen bioactivity by simulating ligand-receptor interactions, guiding targeted synthesis .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide Schiff bases?
Discrepancies may arise from variations in:
- Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound stability.
- Purity : HPLC analysis (C18 columns, acetonitrile/water gradients) ensures >95% purity .
- Structural analogs : Substituent positions (e.g., nitro vs. hydroxyl groups) drastically alter bioactivity. Meta-substituted derivatives often show enhanced antimicrobial activity compared to para-substituted analogs .
Q. How are advanced spectroscopic techniques employed to resolve ambiguities in structural elucidation?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., JANA2006 software for crystal structure refinement) .
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in complex aromatic systems and confirms connectivity between the benzylidene and sulfonamide moieties .
Q. What methodologies improve yield in multi-step syntheses of functionalized sulfonamides?
- Flow chemistry : Enhances reproducibility and scalability for reactions requiring precise temperature control (e.g., nitration or halogenation steps).
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like imine formation .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for sulfonamide derivatives in anticancer assays?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines (e.g., MCF-7, HeLa). Statistical analysis (ANOVA with Tukey’s post-hoc test) ensures significance (p < 0.05) .
Q. What in silico tools predict the physicochemical properties of this compound?
- SwissADME : Estimates logP, solubility, and bioavailability.
- Molinspiration : Predicts drug-likeness (Lipinski’s Rule of Five).
- Gaussian 16 : Computes electrostatic potential maps to identify reactive sites .
Q. How are reaction kinetics analyzed for sulfonamide derivatization?
Pseudo-first-order kinetics are applied using UV-Vis spectroscopy to track absorbance changes (e.g., imine formation at 300–400 nm). Rate constants (k) are derived from linear regression of ln([A]₀/[A]) vs. time plots. Activation energy (Eₐ) is calculated via the Arrhenius equation using data from temperature-controlled reactions (25–70°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
